molecular formula C9H9NS B8787464 3-Methylindoline-2-thione

3-Methylindoline-2-thione

Cat. No. B8787464
M. Wt: 163.24 g/mol
InChI Key: YRWULEXTRKBHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04252723

Procedure details

According to the general procedure, 0.48 g of 3-methylthiooxindole and an equimolar quantity (E.Q.) of sublimed potassium t-butoxide in 200 ml of dry diethyl ether was aerated for 4 h at 0° C. and 20 h at 25° C. Acidification with 0.22 ml of conc. hydrochloric acid in 25 ml of water followed by extraction with ether, drying of the extracts over anhydrous magnesium sulfate, filtration, and evaporation of the filtrate gave an orange solid. Recrystallization from chloroform gave 0.13 g (32% yield) of pure isatin, mp 199°-200° C.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
32%

Identifiers

REACTION_CXSMILES
C[CH:2]1[C:10]2[C:5](=CC=[CH:8][CH:9]=2)[NH:4][C:3]1=S.CC(C)([O-:15])C.[K+].C([O:20][CH2:21][CH3:22])C>>[NH:4]1[C:3]2[C:22](=[CH:8][CH:9]=[CH:10][CH:2]=2)[C:21](=[O:20])[C:5]1=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
0.48 g
Type
reactant
Smiles
CC1C(NC2=CC=CC=C12)=S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Acidification with 0.22 ml of conc. hydrochloric acid in 25 ml of water followed by extraction with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying of the extracts over anhydrous magnesium sulfate, filtration, and evaporation of the filtrate
CUSTOM
Type
CUSTOM
Details
gave an orange solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from chloroform

Outcomes

Product
Name
Type
product
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.